molecular formula C13H12OS B6370109 2-(3-Methylthiophenyl)phenol, 95% CAS No. 1261916-06-6

2-(3-Methylthiophenyl)phenol, 95%

Cat. No. B6370109
CAS RN: 1261916-06-6
M. Wt: 216.30 g/mol
InChI Key: NBAGGMGHXBRLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylthiophenyl)phenol (95%) is a sulfur-containing phenolic compound with numerous applications in the scientific and medical fields. It is an important chemical for use in the synthesis of various organic compounds, as well as for its pharmacological and biological activities. Its chemical structure consists of a phenolic ring, a methylthiophene group, and a hydroxyl group, and it is soluble in most organic solvents. Due to its unique properties, 2-(3-Methylthiophenyl)phenol (95%) is used in a variety of research applications, including drug synthesis, drug delivery, and drug development.

Scientific Research Applications

2-(3-Methylthiophenyl)phenol (95%) is widely used in scientific research due to its unique properties. It is used in the synthesis of various organic compounds, such as drugs, pesticides, and other biologically active molecules. It is also used in the development of drug delivery systems, as well as in the synthesis of nanomaterials. Additionally, it is used in the study of the biochemical and physiological effects of drugs, as well as in the study of the mechanism of action of drugs.

Mechanism of Action

2-(3-Methylthiophenyl)phenol (95%) is believed to act as a ligand, binding to proteins and other molecules in the body. This binding is thought to alter the structure and activity of the proteins and molecules, resulting in physiological and biochemical effects. Additionally, it has been suggested that 2-(3-Methylthiophenyl)phenol (95%) may act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
2-(3-Methylthiophenyl)phenol (95%) has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. Additionally, it has been found to have neuroprotective and anti-depressant effects. Furthermore, it has been found to have antioxidant and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

2-(3-Methylthiophenyl)phenol (95%) is a relatively safe compound to use in lab experiments. It has a low toxicity, and it is relatively easy to synthesize. Additionally, it is soluble in most organic solvents, making it easy to use in lab experiments. However, it is important to note that it is a highly reactive compound, and should be handled with caution.

Future Directions

Due to its unique properties, there are numerous potential future applications for 2-(3-Methylthiophenyl)phenol (95%). These include its use in the synthesis of new drugs and other biologically active molecules, as well as its use in the development of new drug delivery systems. Additionally, it could be used in the study of the biochemical and physiological effects of drugs, as well as in the study of the mechanism of action of drugs. Furthermore, it could be used in the development of new nanomaterials, as well as in the development of new antioxidant and anti-apoptotic agents. Finally, it could be used in the development of new anti-inflammatory, anti-cancer, and anti-viral agents.

Synthesis Methods

2-(3-Methylthiophenyl)phenol (95%) is synthesized through a number of methods, including catalytic hydrogenation and oxidation. The most commonly used method is catalytic hydrogenation, which involves the use of a catalyst such as palladium or platinum to reduce the double bond between the oxygen and the sulfur atoms. This results in the formation of a single bond between the two atoms, resulting in the production of 2-(3-Methylthiophenyl)phenol (95%).

properties

IUPAC Name

2-(3-methylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAGGMGHXBRLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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